
5-Bromo-2-(2-ethylphenoxy)aniline
Overview
Description
5-Bromo-2-(2-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . It is a brominated aniline derivative, characterized by the presence of a bromine atom at the 5-position and an ethylphenoxy group at the 2-position of the aniline ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the bromination of 2-(2-ethylphenoxy)aniline using bromine or a brominating agent like copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions, ensuring high selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-ethylphenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Copper(II) bromide (CuBr2) in tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-(2-ethylphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylphenoxy)aniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methylphenoxy)aniline
- 5-Bromo-2-(2-isopropylphenoxy)aniline
- 5-Bromo-2-(2-tert-butylphenoxy)aniline
Uniqueness
5-Bromo-2-(2-ethylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Biological Activity
5-Bromo-2-(2-ethylphenoxy)aniline is a brominated aniline derivative with potential biological activity. Its unique structure, characterized by the presence of a bromine atom and a 2-ethylphenoxy group, suggests that it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . It features a bromine atom at the 5-position and an ethyl-substituted phenoxy group at the 2-position of the aniline ring. This configuration may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | This compound |
CAS Number | 946700-14-7 |
The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. The bromine atom can enhance binding affinity to certain molecular targets, while the ethylphenoxy group may contribute to hydrophobic interactions, facilitating cellular uptake and bioactivity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways.
Biological Activity Studies
Research on the biological activity of this compound has focused on its potential as an antitumor agent and its effects on cell proliferation.
Case Studies
- Antitumor Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human leukemic HL-60 cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for HL-60 cells was reported to be around 10 µM.
- Mechanistic Insights : The mechanism underlying its antitumor activity appears to involve apoptosis induction and cell cycle arrest at the G1/S phase.
Comparative Analysis
To understand the specificity and efficacy of this compound, it is useful to compare it with structurally similar compounds.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | ~10 | Apoptosis induction |
5-Chloro-2-(2-ethylphenoxy)aniline | ~15 | Similar mechanism |
5-Iodo-2-(2-ethylphenoxy)aniline | ~20 | Reduced binding affinity |
Properties
IUPAC Name |
5-bromo-2-(2-ethylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBPYSHPPAXSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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